3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone
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Overview
Description
3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 3,3’-Dioxa-6,6’-spirobi[bicyclo[3.1.0]hexane]-2,2’,4,4’-tetrone exerts its effects involves its interaction with various molecular targets. The high ring strain and presence of oxygen atoms allow it to participate in unique chemical reactions, potentially affecting biological pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but differs in the number and position of oxygen atoms.
2,4-Dithia-bicyclo[3.1.0]hexane: This compound contains sulfur atoms instead of oxygen, leading to different chemical properties.
Uniqueness
3,3’-Dioxa-6,6’-spirobi[bicyclo[31
Properties
CAS No. |
63023-76-7 |
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Molecular Formula |
C9H4O6 |
Molecular Weight |
208.12 g/mol |
IUPAC Name |
6,6'-spirobi[3-oxabicyclo[3.1.0]hexane]-2,2',4,4'-tetrone |
InChI |
InChI=1S/C9H4O6/c10-5-1-2(6(11)14-5)9(1)3-4(9)8(13)15-7(3)12/h1-4H |
InChI Key |
AQQVFMZZMLVNFH-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C13C4C3C(=O)OC4=O)C(=O)OC2=O |
Origin of Product |
United States |
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